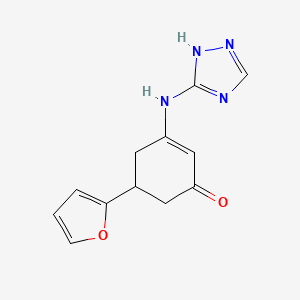

![molecular formula C26H34N2O3 B4584758 cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Overview

Description

The compound belongs to a class of chemicals that often exhibit interesting biological activities due to their complex molecular structures. Compounds with related structures have been explored for various potential applications, including medicinal chemistry, where their interactions with biological molecules can be of particular interest.

Synthesis Analysis

Synthesis strategies for complex molecules such as cyclooctyl derivatives of indole often involve multi-step organic reactions. These can include cycloadditions, cyclizations, and substitutions, aiming to build the compound's complex framework with the desired functional groups in place. For example, Ni(ClO4)2-catalyzed regio- and diastereoselective [3+2] cycloadditions have facilitated access to similar indole frameworks, highlighting the versatility of transition metal catalysis in constructing densely substituted heterocycles (Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their chemical and biological properties. X-ray crystallography is a common tool used to determine the exact three-dimensional arrangement of atoms in a molecule, providing insights into potential interactions with biological targets. Similar structural investigations have revealed detailed conformational preferences and intermolecular interactions critical for the activity of related compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity of a compound like "cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate" can be influenced by its functional groups. For instance, the presence of a dimethylamino group attached to a phenyl ring could make the compound a candidate for nucleophilic substitutions or participate in electron-donor interactions. The indole core might engage in electrophilic aromatic substitution reactions, considering its reactivity profile similar to that of benzene but with increased reactivity due to the nitrogen atom (Tollari et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular framework. The introduction of the cyclooctyl group and the specific arrangement of functional groups around the indole core could significantly impact these properties. For compounds with comparable complexity, these characteristics have been meticulously explored to understand their behavior in different environments and potential applications (Yamuna et al., 2010).

Scientific Research Applications

Synthesis and Characterization

Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues have been designed and synthesized, aiming at peptide/peptoid conformation elucidation. These derivatives introduce a ring that limits the conformational flexibility of the side chain, facilitating further derivatization and studies related to structural characterization and functionality (Horwell et al., 1994).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This method has been used to synthesize heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. The process involves catalytic reactions under oxidative carbonylation conditions, demonstrating the compound's utility in generating a variety of heterocycles (Bacchi et al., 2005).

Biological Activity and Applications

Dynamin GTPase Inhibitors : Focused library development has identified tertiary dimethylamino-propyl moiety as critical for the inhibition of dynamin GTPase, indicating potential applications in the study of cellular endocytosis and related biological processes. This highlights the compound's relevance in developing new therapeutics targeting dynamin-dependent pathways (Gordon et al., 2013).

Microwave-Assisted Synthesis and Antimicrobial Activity : Indole-based chromene derivatives have been synthesized using microwave irradiation, demonstrating the compound's utility in generating biologically active molecules with potential antimicrobial properties. This application underscores the role of such compounds in medicinal chemistry for developing new antimicrobial agents (Kathrotiya & Patel, 2012).

Materials Science Applications

- Photoinduced Intramolecular Charge Transfer : Studies on substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes reveal the compound's significance in materials science, particularly in the development of photoresponsive materials. The research provides insights into the effects of different substituents on the photochemical behavior of these compounds, which could be essential for designing novel optoelectronic devices (Yang et al., 2004).

properties

IUPAC Name |

cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O3/c1-17-24-22(27-25(17)26(30)31-21-9-7-5-4-6-8-10-21)15-19(16-23(24)29)18-11-13-20(14-12-18)28(2)3/h11-14,19,21,27H,4-10,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZXMYOGSDRNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)N(C)C)C(=O)OC4CCCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

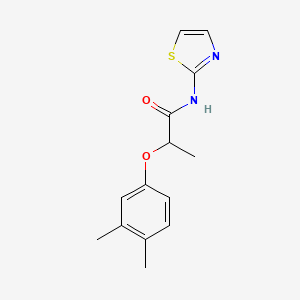

![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

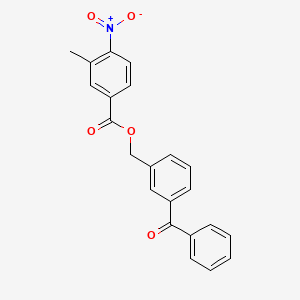

![4-[2-(benzyloxy)-5-nitrobenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584689.png)

![6-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584701.png)

![3-bromo-N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4584705.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B4584717.png)

![N-mesitylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4584737.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)